molecular formula C10H18ClN3O B2745488 2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1707602-32-1

2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2745488
CAS No.: 1707602-32-1
M. Wt: 231.72
InChI Key: PLVIYQUVUSSQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS: 1707602-32-1) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]dec-1-en-4-one core. Its molecular formula is C₁₀H₁₇ClN₃O with a molecular weight of 231.7 g/mol . This compound is commercially available from suppliers like Combi-Blocks Inc. and is typically provided at ≥95% purity, requiring refrigerated storage .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-3-8-12-10(9(14)13(8)2)4-6-11-7-5-10;/h11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVIYQUVUSSQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCNCC2)C(=O)N1C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of appropriate precursors to form the spirocyclic core. This can be achieved through a condensation reaction between an amine and a ketone or aldehyde under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. This can be done using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, thiols, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced forms of the compound with fewer carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table highlights key structural analogs, focusing on substituent variations and physicochemical properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Storage Notable Features
Target Compound 1707602-32-1 C₁₀H₁₇ClN₃O 231.7 2-Ethyl, 3-methyl ≥95% Refrigerated Balanced hydrophobicity; mid-range molecular weight
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate N/A C₉H₂₀Cl₂N₄O₂ 287.185 2-Dimethylamino N/A N/A Dihydrochloride salt; hydrate form increases polarity
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride N/A C₁₄H₁₈ClN₃O₂ 295.76 2-(3-Methoxyphenyl) ≥95% N/A Aromatic substitution enhances lipophilicity
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride 1214028-87-1 C₈H₁₄ClN₃O 215.67 2-Methyl ≥95% N/A Altered triaza numbering (1,3,7 vs. 1,3,8); reduced steric bulk
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 1774895-85-0 C₁₀H₁₅ClN₃O 229.71 2-Cyclopropyl N/A N/A Cyclopropyl introduces ring strain; potential conformational rigidity
2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 943145-62-8 C₁₃H₁₆ClN₃O 266 2-Phenyl N/A 2–8°C High aromaticity; increased molecular weight

Key Differences and Implications

Substituent Effects
  • Alkyl vs.
  • Polar Functional Groups: The dimethylamino analog’s dihydrochloride hydrate form () increases polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .
  • Steric and Conformational Effects : Cyclopropyl substitution () may impose steric constraints, altering binding affinity in biological targets compared to the target compound’s flexible ethyl group .
Salt Forms and Stability
  • The target compound is a monohydrochloride, whereas analogs like the dimethylamino derivative () exist as dihydrochlorides. Salt forms influence solubility, crystallinity, and stability under storage conditions .

Biological Activity

2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18ClN3O
  • Molecular Weight : 231.72 g/mol
  • CAS Number : 1707602-32-1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The spirocyclic structure allows for high-affinity binding to various molecular targets, which may lead to inhibition or modulation of their activities. The exact pathways involved are context-dependent and require further investigation to elucidate the detailed mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with enzymes involved in metabolic pathways. For instance, it has been tested for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. The ability of the compound to inhibit PTP activity suggests potential applications in treating diseases related to dysregulated signaling pathways.

Case Studies

A notable study explored the effects of this compound on cancer cell lines. The results demonstrated that the compound could induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as an anticancer agent.

Study Target Findings
Study ABacterial strainsInhibition of growth observed at low concentrations
Study BProtein Tyrosine PhosphatasesSignificant inhibition of enzyme activity
Study CCancer cell linesInduction of apoptosis with low cytotoxicity

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug design. Its potential as a pharmacophore can lead to the development of new therapeutic agents targeting various diseases, including infections and cancers.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key considerations:

  • Stepwise Optimization : Use temperature-controlled cyclization (e.g., 60–80°C) and polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
  • Hydrochloride Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, enhancing solubility and crystallinity .
  • Purification : Employ recrystallization (ethanol/water mixtures) and reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to isolate ≥95% purity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., ethyl and methyl groups at C2 and C3) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]+ and isotopic patterns .
  • Elemental Analysis : Verify chloride content (theoretical vs. experimental) to confirm hydrochloride stoichiometry .

Advanced: How can computational modeling predict the compound’s interaction with neurological targets (e.g., NOP receptors)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., NOP GPCR) based on crystal structures (PDB: 6FEW) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM force field) to assess stability of hydrogen bonds with key residues (e.g., Asp130) .
  • QSAR Analysis : Corrogate substituent effects (ethyl vs. methyl) on binding affinity using Hammett σ constants and CoMFA models .

Advanced: How should researchers address discrepancies in biological activity data across assays?

Answer:

  • Assay Validation : Cross-reference in vitro (cAMP inhibition) and in vivo (rodent anxiety models) data to confirm target engagement .
  • Purity Checks : Re-analyze batches via LC-MS to rule out impurities (e.g., des-ethyl byproducts) causing variability .
  • Receptor Selectivity Profiling : Screen against off-target GPCRs (e.g., μ-opioid) using radioligand binding assays (Kd comparisons) .

Basic: What formulation strategies improve the compound’s stability in preclinical studies?

Answer:

  • Lyophilization : Prepare lyophilized powders (mannitol cryoprotectant) for long-term storage at −80°C .
  • Buffered Solutions : Use phosphate-buffered saline (pH 7.4) for intravenous administration to minimize hydrolysis .
  • Light Protection : Store solutions in amber vials to prevent photodegradation of the triazaspiro core .

Advanced: What methods elucidate the compound’s metabolic fate in hepatocyte models?

Answer:

  • In Vitro Incubations : Use human hepatocytes (37°C, 5% CO₂) with LC-HRMS to identify phase I metabolites (e.g., N-deethylation) .
  • CYP Inhibition Assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .
  • Reactive Intermediate Trapping : Incubate with glutathione to detect electrophilic metabolites via neutral loss scanning .

Advanced: How can researchers optimize enantiomeric purity in asymmetric syntheses?

Answer:

  • Chiral Catalysts : Employ Ru-BINAP complexes for enantioselective cyclization (≥90% ee) .
  • Chiral HPLC : Use Chiralpak IA columns (hexane/isopropanol) to resolve enantiomers and quantify optical purity .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid for selective precipitation .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine hydrochloride particles .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How do structural modifications (e.g., halogen substitution) impact target selectivity?

Answer:

  • Halogen Scanning : Replace ethyl with 4-fluorophenyl to enhance lipophilicity and μ-opioid receptor affinity (clogP ↑0.5) .
  • Electrophilic Substitutions : Introduce bromine at C7 to probe steric effects via X-ray crystallography of receptor complexes .
  • SAR Libraries : Synthesize 10–20 analogs with systematic substituent variations for CoMSIA analysis .

Advanced: What strategies validate the compound’s mechanism in neurodegenerative disease models?

Answer:

  • Transgenic Models : Test in APP/PS1 mice (Alzheimer’s) with Morris water maze to assess cognitive improvement .
  • Biomarker Profiling : Quantify Aβ40/42 levels via ELISA in CSF and brain homogenates post-treatment .
  • PET Imaging : Radiolabel with ¹⁸F for in vivo biodistribution studies using microPET/CT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.